4-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine
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Overview
Description
4-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine is a complex organic compound that features a combination of benzothiazole, thiazole, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a methoxy group is introduced to the benzothiazole ring. This is followed by the formation of the thiazole ring through cyclization reactions involving appropriate thioamide and halogenated precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. Reaction conditions often involve solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can introduce various functional groups like halogens or alkyl groups .
Scientific Research Applications
4-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. It can act as a kinase inhibitor, promoting mitotic arrest and apoptosis in cancer cells. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity and affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- 4-methoxy-N′-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide
Uniqueness
4-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine is unique due to its combination of benzothiazole, thiazole, and pyridine rings, which confer specific chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound in various research applications .
Properties
IUPAC Name |
4-methoxy-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS2/c1-21-12-5-2-6-13-14(12)19-16(23-13)20-15-18-11(9-22-15)10-4-3-7-17-8-10/h2-9H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDRUXJTIYBBFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC3=NC(=CS3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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